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Compound of Interest

N-Carbobenzoxy-DL-
Compound Name:

phenylalanine
CAS No.: 3588-57-6
Cat. No.: B554502

Get Quote

\ J

This guide provides an in-depth overview of the spectroscopic data for N-Carbobenzoxy-DL-
phenylalanine (Z-DL-Phe-OH), a commonly used protected amino acid in peptide synthesis.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis.

Spectroscopic Data

The structural elucidation and characterization of N-Carbobenzoxy-DL-phenylalanine are
critically supported by various spectroscopic techniques. The data presented herein has been
compiled from publicly available spectral databases.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

'H NMR Spectral Data
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The *H NMR spectrum of N-Carbobenzoxy-DL-phenylalanine exhibits characteristic signals
corresponding to the protons in different chemical environments.

Chemical Shift (ppm) Multiplicity Assighment
10.20 Singlet COOH
7.37-7.04 Multiplet Aromatic (10H)
5.25 Singlet NH

5.08 Singlet CHz (benzylic)
4.69 Multiplet a-CH

3.14 Multiplet B-CH:z

Note: The data is based on spectra of the L-enantiomer, which is expected to be identical to the
DL-racemic mixture in a non-chiral solvent.[1]

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.
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Chemical Shift (ppm)

Assignment

174.0 C=0 (Carboxylic Acid)
156.0 C=0 (Carbamate)
136.5 Aromatic C (quaternary)
136.0 Aromatic C (quaternary)
129.5 Aromatic CH

128.5 Aromatic CH

128.0 Aromatic CH

127.0 Aromatic CH

67.0 CHz (benzylic)

55.0 o-CH

38.0 B-CH2

Note: The specific peak assignments are predicted based on typical chemical shifts for similar

structures. Actual experimental values can be found in spectral databases.[2]

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of N-Carbobenzoxy-DL-phenylalanine shows characteristic absorption bands.

© 2026 BenchChem. All rights reserved.

3/9 Tech Support


https://m.chemicalbook.com/SpectrumEN_3588-57-6_13CNMR.htm
https://www.benchchem.com/product/b554502/docs?utm_src=pdf-body#spectroscopic-analysis-of-n-carbobenzoxy-dl-phenylalanine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554502?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Description Functional Group

3300 (broad) O-H stretch Carboxylic Acid

3030 C-H stretch Aromatic

2920 C-H stretch Aliphatic

1710 C=0 stretch Carboxylic Acid

1690 C=0 stretch Carbamate

1540 N-H bend Amide Il

1250 C-O stretch Carboxylic Acid / Carbamate
740, 700 C-H bend (out-of-plane) Monosubstituted Benzene

Note: The IR data is based on typical values for N-protected amino acids.[3][4][5]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight. The molecular formula for N-Carbobenzoxy-DL-
phenylalanine is C17H17NOa, with a molecular weight of 299.32 g/mol .[6]

m/z lon

299.1 [M]*

255.1 [M - CO:]*

108.1 [C7HsO]* (benzyl alcohol fragment)
91.1 [C7H7]* (tropylium ion)

Note: Fragmentation patterns can vary depending on the ionization technique used.[6]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.
Specific instrument parameters may vary.
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o Sample Preparation: Dissolve 5-10 mg of N-Carbobenzoxy-DL-phenylalanine in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean
NMR tube.[7] The concentration should be in the range of 1-6 mM.[8]

e Instrumentation: The data is typically acquired on a 300 MHz or 500 MHz NMR
spectrometer.[6]

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled one-dimensional carbon spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alarger number of scans is typically required for 33C NMR due to the low natural
abundance of the 13C isotope.[9]

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)
powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

o ATR: Place a small amount of the solid sample directly on the Attenuated Total
Reflectance (ATR) crystal.[4]
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e Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.[10]

o Data Acquisition:

o Collect a background spectrum of the empty sample compartment (or the clean ATR
crystal).[10]

o Place the sample in the spectrometer and collect the sample spectrum.

o The instrument records the interferogram, which is then Fourier-transformed to produce
the infrared spectrum.

o Data Processing: The final spectrum is typically presented as percent transmittance or
absorbance versus wavenumber (cm~1).

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer.

 Instrumentation: A variety of mass spectrometers can be used, such as those employing
Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI).[11]

o Data Acquisition:

o lonization: The sample is ionized in the source. In ESI, a high voltage is applied to the
liquid to create an aerosol of charged droplets.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the
mass analyzer.

o Detection: The detector records the abundance of ions at each m/z value.

o Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion
intensity versus m/z.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like N-Carbobenzoxy-DL-phenylalanine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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